molecular formula C6H8Br2O3 B1279488 2,2-Dibromo-3-oxo-butyric acid ethyl ester CAS No. 89415-67-8

2,2-Dibromo-3-oxo-butyric acid ethyl ester

Cat. No. B1279488
CAS RN: 89415-67-8
M. Wt: 287.93 g/mol
InChI Key: IITXNQIANVXHOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials that are structurally similar to 2,2-Dibromo-3-oxo-butyric acid ethyl ester. For instance, the synthesis of 3,3-difluoro-2-hydroxy-2-methyl-4-oxo-butyric ethyl esters derivatives is achieved through the reduction of halogenated starting materials in the presence of ethyl pyruvate, mediated by tetrakis(dimethylamino)ethylene (TDAE) . This suggests that a similar approach could potentially be applied to the synthesis of brominated esters, using appropriate brominated precursors and reductive conditions.

Molecular Structure Analysis

While the molecular structure of 2,2-Dibromo-3-oxo-butyric acid ethyl ester is not analyzed in the papers, the structure-identification of a related compound, 2-benzyloxy-5-fluoro-4-oxo-pyrimidine-3-butyric acid ethyl ester, is performed using IR and 1H-NMR . These techniques are crucial for confirming the identity of organic compounds, including brominated esters, and could be used to analyze the molecular structure of 2,2-Dibromo-3-oxo-butyric acid ethyl ester.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,2-Dibromo-3-oxo-butyric acid ethyl ester. However, the synthesis of Hagemann's ester and its analogues involves regioselective cyclisations of esters . This indicates that esters, including brominated ones, can undergo cyclization reactions under certain conditions, which could be relevant for the chemical reactions analysis of 2,2-Dibromo-3-oxo-butyric acid ethyl ester.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis of Biologically Active Compounds

2,2-Dibromo-3-oxo-butyric acid ethyl ester is utilized as an intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of 3-chloro-2-oxo-butanoate, which is an important intermediate in the production of thiazole carboxylic acids (Tu Yuanbiao et al., 2016).

Improvement of Esterification Reactions

The compound plays a role in improving esterification reactions, particularly in the synthesis of ethyl butyrate. The use of ultrasound and molecular sieves in combination with enzymes can significantly enhance the reaction yield, as demonstrated in the synthesis of ethyl butyrate, a compound with applications in flavor and fragrance industries (Natália Paludo et al., 2015).

Development of Fluorescent Dyes

The compound is involved in the creation of new fluorescent dyes. Specifically, it has been used in the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which have shown promising results for potential applications in liquid crystal displays (V. Bojinov & I. Grabchev, 2003).

Gas-Phase Elimination Kinetics Study

In a study on the kinetics of gas-phase elimination reactions, derivatives of 2,2-Dibromo-3-oxo-butyric acid ethyl ester were investigated. This research provides insights into the reaction mechanisms and kinetic parameters of these compounds under various conditions (Andreina Reyes et al., 2007).

Synthesis of Key Intermediates

This compound is also important in the synthesis of various key intermediates in pharmaceutical research, such as 2-Benzyloxy-5-fluoro-4-oxo-pyrimidine-3-butyric Acid Ethyl Ester, a critical intermediate in the synthesis of fluorouracil derivatives (Xie Jun, 2006).

properties

IUPAC Name

ethyl 2,2-dibromo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITXNQIANVXHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459565
Record name 2,2-Dibromo-3-oxo-butyric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-3-oxo-butyric acid ethyl ester

CAS RN

89415-67-8
Record name Ethyl 2,2-dibromo-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89415-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromo-3-oxo-butyric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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